(5-Aminobiphenyl-3-yl)(morpholin-4-yl)methanone
Overview
Description
(5-Aminobiphenyl-3-yl)(morpholin-4-yl)methanone is an organic compound that features a biphenyl structure with an amino group at the 5-position and a morpholine ring attached to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Aminobiphenyl-3-yl)(morpholin-4-yl)methanone typically involves the following steps:
Formation of Biphenyl Structure: The biphenyl structure can be synthesized through a Suzuki-Miyaura cross-coupling reaction, where a halogenated biphenyl derivative reacts with an arylboronic acid in the presence of a palladium catalyst.
Introduction of Amino Group: The amino group can be introduced via nitration followed by reduction. The biphenyl compound is first nitrated using a mixture of nitric and sulfuric acids, and the resulting nitro compound is then reduced to the corresponding amine using a reducing agent such as hydrogen gas over a palladium catalyst.
Attachment of Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction. The amine group on the biphenyl compound reacts with a chloroformate derivative of morpholine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cross-coupling and nitration steps, as well as efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-Aminobiphenyl-3-yl)(morpholin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the methanone can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine for halogenation or sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or sulfonated biphenyl derivatives.
Scientific Research Applications
(5-Aminobiphenyl-3-yl)(morpholin-4-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5-Aminobiphenyl-3-yl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets. For example, it may act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(4-Aminobiphenyl-3-yl)(morpholin-4-yl)methanone: Similar structure but with the amino group at the 4-position.
(5-Aminobiphenyl-3-yl)(piperidin-4-yl)methanone: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
(5-Aminobiphenyl-3-yl)(morpholin-4-yl)methanone is unique due to the specific positioning of the amino group and the presence of the morpholine ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(3-amino-5-phenylphenyl)-morpholin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c18-16-11-14(13-4-2-1-3-5-13)10-15(12-16)17(20)19-6-8-21-9-7-19/h1-5,10-12H,6-9,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKZIELOZJBDCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC(=C2)C3=CC=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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